molecular formula C4H5IN2 B1304183 5-iodo-2-methyl-1H-imidazole CAS No. 73746-45-9

5-iodo-2-methyl-1H-imidazole

Cat. No. B1304183
CAS RN: 73746-45-9
M. Wt: 208 g/mol
InChI Key: SEDSLMWYUQACGR-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-1H-imidazole is a halogenated heterocycle . It has the empirical formula C4H5IN2 and a molecular weight of 208.00 . It is a solid substance .


Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzimidates and 2H-azirines , and the reaction of 2-bromoacetophenones with aldehydes, primary amines, and ammonium acetate .


Molecular Structure Analysis

The SMILES string for 5-iodo-2-methyl-1H-imidazole is Cc1ncc(I)[nH]1 . The InChI is 1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of everyday applications . They are involved in various chemical reactions, including bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

5-Iodo-2-methyl-1H-imidazole is a solid substance . It has a molecular weight of 208.00 .

Scientific Research Applications

Therapeutic Versatility of Imidazole Derivatives

Imidazole compounds, including derivatives similar to 5-iodo-2-methyl-1H-imidazole, have shown a wide range of pharmacological activities. Research has demonstrated their effectiveness in treating various conditions, highlighting their significance in medicinal chemistry. The versatility of these compounds stems from their structural properties, which have been leveraged in the development of therapeutic agents (Shareef et al., 2019).

Antimicrobial Activities of Imidazole

Imidazole derivatives have been extensively studied for their antimicrobial properties. These compounds serve as key ingredients in the production of antifungal drugs such as ketoconazole and clotrimazole, indicating their significant role in combating fungal infections. The antimicrobial activity of imidazole makes it a valuable component in pharmaceutical industries, not only for human healthcare but also in the development of pesticides and insecticides (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Imidazole derivatives, including imidazoline and its variants, are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their molecular structure, featuring a 5-membered heterocyclic ring with nitrogen atoms, enables strong adsorption onto metal surfaces, providing a protective layer against corrosion. This application underscores the environmental and cost benefits of imidazole compounds in industrial settings (Sriplai & Sombatmankhong, 2023).

Electrochemical Sensor Applications

Imidazole frameworks, such as Zinc imidazole framework-8 (ZIF-8), have been explored for their potential in electrochemical sensing applications. The unique porosity and physicochemical properties of ZIF-8 make it suitable for gas storage, catalysis, and notably, electrochemical sensors. Engineering the ZIF-8 pore to encapsulate nanoparticles or organic compounds can enhance its electrochemical sensing capabilities, offering new avenues for the development of sensitive and specific sensors (Paul et al., 2022).

Safety And Hazards

5-Iodo-2-methyl-1H-imidazole is harmful if swallowed and causes severe skin burns and eye damage . It should be handled with care, avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include the development of methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .

properties

IUPAC Name

5-iodo-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDSLMWYUQACGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383268
Record name 5-iodo-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-2-methyl-1H-imidazole

CAS RN

73746-45-9
Record name 5-Iodo-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73746-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-iodo-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MY Wani, A Ahmad, MA Malik, AJFN Sobral - Medicinal Chemistry …, 2016 - Springer
… The starting material 5-iodo-2-methyl-1H-imidazole (1) employed in the preparation of the ligand was obtained from Sigma and used after purification by recrystallization. 2-(5-iodo-2-…
Number of citations: 7 link.springer.com
YH Peng, SH Ueng, CT Tseng, MS Hung… - Journal of medicinal …, 2016 - ACS Publications
… The synthesis of 5-iodo-2-methyl-1H-imidazole (2) and 4-iodo-2-methyl-1-trityl-1H-imidazole (3) followed the established procedure with necessary modification. (42) 4-Iodo-2-methyl-…
Number of citations: 132 pubs.acs.org
CE Schiaffo, C Shi, Z Xiong, M Olin… - Journal of medicinal …, 2014 - ACS Publications
Toll-like receptors 7 and 8 (TLRs) have emerged as key targets in the design of small molecule adjuvants and stimulants for use in immunotherapies. This study examines the structure–…
Number of citations: 64 pubs.acs.org
J Dežan - 2023 - repozitorij.uni-lj.si
… The 15 linkers used for SALE were the following: 5-iodo-2-methyl-1H-imidazole, 4-bromo-1H-imidazole, 2-acetylthiazole, 2,4-dimethylthiazole, 2-methyl-5-nitroimidazole, 2-…
Number of citations: 0 repozitorij.uni-lj.si

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